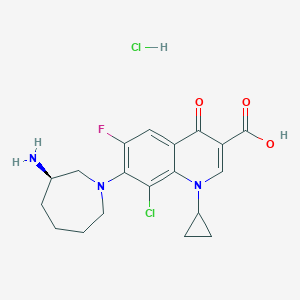

Besifloxacin Hydrochloride

Description

BESIFLOXACIN HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and is indicated for bacterial conjunctivitis and has 1 investigational indication.

See also: Besifloxacin (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQBICKXAAKXAY-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193529 | |

| Record name | Besifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405165-61-9 | |

| Record name | Besifloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405165619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(3R)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6 fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BESIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7506A6J57T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Aqueous Solubility Profile of Besifloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility profile of Besifloxacin (B178879) Hydrochloride, a fourth-generation fluoroquinolone antibiotic primarily used in ophthalmic preparations for the treatment of bacterial conjunctivitis. Understanding the solubility characteristics of this active pharmaceutical ingredient (API) is critical for formulation development, ensuring bioavailability, and meeting regulatory requirements.

Physicochemical Properties

Besifloxacin Hydrochloride is a white to pale yellowish-white powder. It is the hydrochloride salt of Besifloxacin, which possesses two ionizable functional groups: a carboxylic acid and a primary amine. These groups dictate its solubility behavior in aqueous solutions. The pKa values for these groups have been estimated to be approximately 5.65 for the carboxylic acid and 9.91 for the primary amine.[1]

Due to these pKa values, a zwitterionic form of besifloxacin predominates in the pH range of 5.5 to 9.0. This zwitterion is characterized by very low aqueous solubility.[1]

Aqueous Solubility Profile

The aqueous solubility of Besifloxacin Hydrochloride is highly dependent on the pH of the medium. Its solubility is significantly lower in the neutral pH range and increases substantially in acidic conditions.

pH-Dependent Solubility

The solubility of Besifloxacin Hydrochloride has been evaluated at various pH levels, demonstrating a classic U-shaped solubility curve characteristic of amphoteric molecules. The minimum solubility is observed in the pH range where the zwitterionic species is most prevalent.

Below is a summary of the pH-dependent solubility data for Besifloxacin Hydrochloride in aqueous solutions at different temperatures.

Table 1: pH-Dependence of Besifloxacin Hydrochloride Solubility at 22°C ± 2°C [1]

| pH | Solubility (mg/mL) |

| 3.0 | 10.0 |

| 5.6 | 0.366 |

Data extracted from a U.S. Patent, which indicates a maximum solubility of 10 mg/mL at pH 3 and a significant decrease as the pH approaches the isoelectric point.[1] The intrinsic solubility of the zwitterion was determined to be 0.074 mg/mL.[1]

Table 2: Saturation Solubility of Besifloxacin Hydrochloride (Raw Material) at 37°C [2]

| Medium | Solubility (µg/mL) |

| Ultrapure Water | 143 |

| Phosphate Buffer pH 4.0 | 50.65 ± 0.94 |

| Phosphate Buffer pH 6.8 | ~25 (estimated) |

| Phosphate Buffer pH 7.0 | ~25 (estimated) |

Data from a study on besifloxacin nanocrystals, where the raw material's solubility was also assessed. The solubility in pH 6.8 and 7.0 buffers was approximately half that of the nanocrystal formulation, which was around 50 µg/mL.

Solubility in Water and Other Solvents

The solubility of Besifloxacin Hydrochloride in water and various organic solvents has been reported, though values can vary depending on the experimental conditions and the specific form of the material (HCl salt vs. free base). A saturated solution of the HCl salt in water results in an acidic pH of 3.6.[1]

Table 3: Solubility of Besifloxacin Forms in Various Solvents at 22°C ± 2°C [1]

| Solvent | Besifloxacin HCl Salt Solubility (mg/mL) | USP Definition | Besifloxacin Free Base Solubility (mg/mL) | USP Definition |

| Water | 10.635 | Sparingly soluble | 0.079 | Insoluble |

| Methanol | 9.898 | Slightly soluble | 0.135 | Very slightly soluble |

| Ethanol | 1.122 | Slightly soluble | 0.033 | Insoluble |

| Acetonitrile | 0.012 | Insoluble | 0.005 | Insoluble |

| Isopropanol | 0.089 | Insoluble | 0.004 | Insoluble |

Other sources describe Besifloxacin Hydrochloride as sparingly soluble in water and slightly soluble in methanol.[1] Another study reports a water solubility of 0.08 mg/mL.[3]

Experimental Protocols for Solubility Determination

The most common method for determining the equilibrium solubility of a compound is the shake-flask method. This method is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[4][5][6]

Shake-Flask Method for pH-Dependent Solubility

This protocol outlines the steps to determine the equilibrium solubility of Besifloxacin Hydrochloride at various pH values.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Steps:

-

Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) and any other pH of interest.[4][5]

-

Addition of API: Add an excess amount of Besifloxacin Hydrochloride to a flask for each pH buffer. Using an excess ensures that a saturated solution is achieved.

-

Equilibration: Place the sealed flasks in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[6]

-

Sample Collection and Preparation: After equilibration, allow the flasks to stand to let the excess solid settle. Withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. The sample should then be filtered (e.g., using a 0.45 µm PVDF filter) or centrifuged.[2]

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of besifloxacin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2]

-

Data Analysis: Calculate the original concentration in the saturated solution based on the dilution factor to determine the solubility at that specific pH and temperature.

Factors Influencing Solubility

Effect of pH

As demonstrated by the data, pH is the most critical factor influencing the aqueous solubility of Besifloxacin Hydrochloride. The relationship between pH, pKa, and solubility can be visualized as follows:

Caption: Relationship between pH, predominant species, and solubility of Besifloxacin.

Effect of Temperature

While comprehensive data on the temperature dependence of Besifloxacin Hydrochloride solubility is not widely available in the literature, studies on other fluoroquinolones suggest that the solubilization process is generally endothermic. This means that for most fluoroquinolones, solubility tends to increase with an increase in temperature. However, the extent of this effect needs to be experimentally determined for besifloxacin.

Effect of Excipients

In ophthalmic formulations, various excipients are used to enhance stability, viscosity, and patient comfort. These can also influence the solubility of the API. For instance, in the development of in-situ gels for besifloxacin, polymers such as Poloxamer 407 (P407), Poloxamer 188 (P188), Hydroxypropylmethyl cellulose (B213188) (HPMC), and Hydroxyethyl cellulose (HEC) have been utilized.[3] While these agents are primarily for modifying the physical properties of the gel, they can potentially interact with the drug and affect its solubility. For example, formulations were prepared in a cold acetate (B1210297) buffer at pH 4 to increase the initial solubility of Besifloxacin HCl during manufacturing.[3] Systematic studies on the direct impact of varying concentrations of common ophthalmic excipients on the intrinsic solubility of besifloxacin are needed for a complete understanding.

Conclusion

The aqueous solubility of Besifloxacin Hydrochloride is intricately linked to the pH of the solution, with significantly higher solubility observed in acidic environments (pH < 5.6) and very poor solubility in the physiological pH range of 6-8, where the zwitterionic form is predominant. This profile is a critical consideration for the development of ophthalmic formulations, which must be close to physiological pH to be well-tolerated. The use of formulation strategies such as suspensions or the inclusion of solubilizing agents in acidic buffers during manufacturing are key to overcoming the inherent low solubility of the besifloxacin zwitterion. Further research into the effects of temperature and a broader range of excipients would provide a more complete picture for formulation scientists.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. who.int [who.int]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. scielo.br [scielo.br]

In Vitro Spectrum of Activity for Besifloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro spectrum of activity of besifloxacin (B178879) hydrochloride, a fourth-generation fluoroquinolone antibiotic.[1] Developed for topical ophthalmic use, besifloxacin has demonstrated potent, broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens, including those resistant to other antibiotics.[2][3][4][5][6] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Mechanism of Action

Besifloxacin hydrochloride exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][7][8][9] These enzymes are critical for bacterial DNA replication, transcription, and repair.[7][8] By targeting both enzymes with balanced and potent inhibition, besifloxacin effectively disrupts these vital cellular processes, leading to bacterial cell death.[7][10] This dual-targeting mechanism is also thought to reduce the likelihood of the development of bacterial resistance compared to older fluoroquinolones.[8]

Caption: Mechanism of action of Besifloxacin.

In Vitro Activity Data

Besifloxacin has demonstrated potent in vitro activity against a broad range of ocular pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Gram-Positive Aerobes

Besifloxacin is particularly potent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[10]

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus (overall) | 0.06 | 4 |

| Staphylococcus epidermidis (overall) | 0.06 | 4 |

| Streptococcus pneumoniae | 0.06 | 0.06 |

| Streptococcus mitis group | ≤0.015 | 0.03 |

| Streptococcus oralis | 0.03 | 0.06 |

| Streptococcus salivarius | 0.03 | 0.12 |

| Corynebacterium pseudodiphtheriticum | 0.03 | 0.06 |

| Enterococcus faecalis | 0.25 | 1 |

Data compiled from multiple in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Gram-Negative Aerobes

Besifloxacin also shows significant activity against common Gram-negative ocular pathogens.

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Haemophilus influenzae | ≤0.015 | 0.03 |

| Moraxella lacunata | 0.03 | 0.06 |

| Pseudomonas aeruginosa | 1 | 2 |

Data compiled from multiple in vitro studies.

Experimental Protocols

The in vitro susceptibility data for besifloxacin are primarily determined using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][11] The most common method is broth microdilution.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of besifloxacin in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of besifloxacin that prevents visible bacterial growth.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Besifloxacin hydrochloride demonstrates a potent and broad in vitro spectrum of activity against key ocular bacterial pathogens. Its dual-targeting mechanism of action and efficacy against resistant strains make it a valuable agent in the management of bacterial conjunctivitis.[1][2] The standardized methodologies for susceptibility testing ensure the reliability and comparability of in vitro data, which is crucial for both clinical and research applications.

References

- 1. Besifloxacin - Wikipedia [en.wikipedia.org]

- 2. Besifloxacin, a Novel Fluoroquinolone, Has Broad-Spectrum In Vitro Activity against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Besifloxacin, a novel fluoroquinolone, has broad-spectrum in vitro activity against aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Besifloxacin, a Novel Fluoroquinolone, Has Broad-Spectrum In Vitro Activity against Aerobic and Anaerobic Bacteria | Semantic Scholar [semanticscholar.org]

- 7. What is the mechanism of Besifloxacin Hydrochloride? [synapse.patsnap.com]

- 8. What is Besifloxacin Hydrochloride used for? [synapse.patsnap.com]

- 9. Besifloxacin | C19H21ClFN3O3 | CID 10178705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to Besifloxacin Hydrochloride: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and chemical properties of Besifloxacin (B178879) Hydrochloride, a potent fourth-generation fluoroquinolone antibiotic. The information is curated to support research, development, and quality control activities.

Molecular Structure

Besifloxacin Hydrochloride is the hydrochloride salt of Besifloxacin. The molecule possesses a chiral center, with the (R)-enantiomer being the active form.[1] Its structure is characterized by a core quinolone ring system with several key substituents that contribute to its broad-spectrum antibacterial activity and potency.[2]

The chemical name is 7-[(3R)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride.[3]

Key Structural Features:

-

Quinolone Core: The fundamental bicyclic scaffold essential for antibacterial activity.

-

N-1 Cyclopropyl Group: This substituent enhances the spectrum of activity against aerobic bacteria.

-

C-7 (3R)-3-aminoazepanyl Ring: This bulky side chain contributes to its broad-spectrum activity and enhanced potency against Gram-positive bacteria.[2]

-

C-8 Chloro Substituent: A unique feature among fluoroquinolones that increases potency against the target enzymes, DNA gyrase and topoisomerase IV.[2]

-

C-6 Fluoro Group: A common feature in modern fluoroquinolones that enhances antibacterial activity.

-

C-3 Carboxylic Acid and C-4 Carbonyl Groups: These groups are crucial for binding to the bacterial target enzymes.

The crystal structure of Besifloxacin Hydrochloride has been determined using synchrotron X-ray powder diffraction data. It crystallizes in the P1 space group.[4][5] The crystal structure is stabilized by strong N–H∙∙∙Cl hydrogen bonds, forming a corrugated ladder-like chain.[4][5] Additionally, an intramolecular O–H∙∙∙O hydrogen bond exists between the carboxylic acid group and the adjacent carbonyl group.[4][5]

Chemical Properties

The chemical and physical properties of Besifloxacin Hydrochloride are summarized in the tables below.

General and Physical Properties

| Property | Value |

| Appearance | White to pale yellowish-white powder[3] |

| Melting Point | >210°C (decomposes)[6][7] |

| Solubility | Sparingly soluble in water (1 mg/mL) and DMSO (<1 mg/mL).[1] Slightly soluble in methanol. Low water solubility (0.143 mg/mL for the free base).[8] |

| pKa | 6.0-7.0[9][10] |

| LogP | 4.712[6] |

| Hydrogen Bond Donor Count | 3[6] |

| Hydrogen Bond Acceptor Count | 7[6] |

Identification and Molecular Formula

| Identifier | Value |

| CAS Number | 405165-61-9[6] |

| Molecular Formula | C₁₉H₂₂Cl₂FN₃O₃[11] |

| Molecular Weight | 430.30 g/mol [11][12] |

| IUPAC Name | 7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride[11] |

| SMILES | C1CCN(C--INVALID-LINK--N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.[H]Cl[13] |

| InChI Key | PMQBICKXAAKXAY-HNCPQSOCSA-N[14] |

Mechanism of Action

Besifloxacin Hydrochloride exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[15] These enzymes are crucial for bacterial DNA replication, transcription, repair, and segregation.

-

Inhibition of DNA Gyrase: DNA gyrase (a type II topoisomerase) introduces negative supercoils into bacterial DNA, which is essential for the initiation of DNA replication and transcription. By inhibiting DNA gyrase, Besifloxacin prevents the relaxation of positively supercoiled DNA that occurs during replication and transcription, leading to a cessation of these processes.

-

Inhibition of Topoisomerase IV: Topoisomerase IV is responsible for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of this enzyme prevents the segregation of replicated bacterial chromosomes, thereby blocking cell division.

The dual-targeting mechanism of Besifloxacin is thought to slow the development of bacterial resistance.[9]

Experimental Protocols

This section outlines the general methodologies for determining key chemical properties of Besifloxacin Hydrochloride.

Solubility Determination

A common method for determining the solubility of a compound like Besifloxacin Hydrochloride involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Preparation of Saturated Solution: An excess amount of Besifloxacin Hydrochloride is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.

-

Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Filtration: An aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.

-

Quantification: The concentration of Besifloxacin Hydrochloride in the filtrate is determined by a validated HPLC method. This involves creating a calibration curve with standard solutions of known concentrations.

Melting Point Determination

The melting point of Besifloxacin Hydrochloride can be determined using the capillary melting point method as per pharmacopeial standards.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry Besifloxacin Hydrochloride is packed into a capillary tube to a height of 2.5-3.5 mm.[13]

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1°C/minute, starting from a temperature about 5°C below the expected melting point.[13]

-

Observation: The temperature at which the substance begins to collapse (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range. For Besifloxacin Hydrochloride, decomposition is observed at temperatures above 210°C.[6]

pKa Determination

The pKa values of Besifloxacin Hydrochloride can be determined by potentiometric titration or by UV-Vis spectrophotometry.

Protocol (Potentiometric Titration):

-

Solution Preparation: A precise amount of Besifloxacin Hydrochloride is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

X-ray Crystallography

Determining the crystal structure of Besifloxacin Hydrochloride involves single-crystal or powder X-ray diffraction.

General Workflow:

-

Crystallization: High-quality single crystals of Besifloxacin Hydrochloride are grown. This is a critical and often challenging step, typically involving techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated. For powder diffraction, a finely ground sample is used.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined (structure solution) and then refined to obtain a precise and accurate molecular structure.

Synthesis of Besifloxacin Hydrochloride

Several synthetic routes for Besifloxacin Hydrochloride have been reported, often starting from a substituted quinolone carboxylic acid and the chiral azepine side chain. A representative synthesis is outlined below.[1][6]

Experimental Protocol Outline:

-

Condensation: 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and (R)-3-aminohexahydroazepine are subjected to a reflux condensation reaction in the presence of an organic base (e.g., triethylamine) and an organic solvent (e.g., acetonitrile).[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Intermediate: After the reaction is complete, the solvent is removed, and the residue is worked up, typically involving an acid wash and extraction, to yield (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1]

-

Chlorination and Salt Formation: The intermediate is dissolved in a solvent like chloroform (B151607) and treated with a chlorinating agent such as thionyl chloride. This step introduces the chloro group at the C-8 position and forms the hydrochloride salt.[1]

-

Purification: The final product, Besifloxacin Hydrochloride, is isolated and purified, for example, by evaporation of the solvent followed by column chromatography or recrystallization.[1]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Crystal structure of besifloxacin hydrochloride, C19H22ClFN3O3Cl | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. guidechem.com [guidechem.com]

- 5. biomedres.us [biomedres.us]

- 6. CN104592196A - Preparation method of besifloxacin hydrochloride - Google Patents [patents.google.com]

- 7. biomedjournal.com [biomedjournal.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thinksrs.com [thinksrs.com]

- 12. researchgate.net [researchgate.net]

- 13. CN103044397A - New method for synthesizing besifloxacin - Google Patents [patents.google.com]

- 14. Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure of besifloxacin hydrochloride, C19H22ClFN3O3Cl (Journal Article) | OSTI.GOV [osti.gov]

The Dual-Targeting Mechanism of Besifloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Besifloxacin (B178879) hydrochloride is a fourth-generation fluoroquinolone antibiotic distinguished by its potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. A key factor in its efficacy is its unique dual-targeting mechanism of action, which involves the balanced inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This balanced activity is believed to contribute to a lower incidence of resistance development compared to other fluoroquinolones that may preferentially target one enzyme over the other.[1][2] This technical guide provides an in-depth exploration of this dual-targeting mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are crucial for maintaining the proper topology of DNA, a process essential for DNA replication, transcription, repair, and chromosome segregation.[3]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is necessary to relieve the torsional stress that accumulates ahead of the replication fork during DNA unwinding.[3] Inhibition of DNA gyrase leads to the cessation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily responsible for the decatenation, or unlinking, of intertwined daughter chromosomes following DNA replication.[3] Inhibition of topoisomerase IV prevents the segregation of replicated chromosomes into daughter cells, ultimately halting cell division.[3]

Besifloxacin exerts its bactericidal effects by binding to the enzyme-DNA complex of both DNA gyrase and topoisomerase IV. This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the topoisomerase reaction. The accumulation of these stabilized cleavage complexes leads to double-stranded DNA breaks, triggering a cascade of events that result in bacterial cell death.[4]

The chemical structure of besifloxacin, which includes an N-cyclopropyl group, an 8-chloro substituent, and a 7-azepinyl ring, is thought to contribute to its enhanced potency and balanced activity against both target enzymes.[1][5]

Quantitative Analysis of Besifloxacin's Dual-Targeting Potency

The inhibitory activity of besifloxacin against DNA gyrase and topoisomerase IV has been quantified using in vitro enzyme assays to determine the 50% inhibitory concentration (IC50), and microbiological assays to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 1: In Vitro Inhibitory Activity (IC50) of Besifloxacin and Comparators against Bacterial Topoisomerases

| Fluoroquinolone | Target Enzyme | Organism | IC50 (µM) | Reference |

| Besifloxacin | DNA Gyrase | Streptococcus pneumoniae | 2.5 | [1][3] |

| Topoisomerase IV | Streptococcus pneumoniae | 2.5 | [1][3] | |

| DNA Gyrase | Escherichia coli | Not explicitly quantified, but stated to be equally potent as against S. pneumoniae gyrase | [1][3] | |

| Ciprofloxacin (B1669076) | DNA Gyrase | Streptococcus pneumoniae | ~37.5 | [3] |

| Topoisomerase IV | Streptococcus pneumoniae | ~12.5 | [3] | |

| Moxifloxacin (B1663623) | DNA Gyrase | Streptococcus pneumoniae | 10-20 | [3] |

| Topoisomerase IV | Streptococcus pneumoniae | ~5 | [3] |

Note: IC50 values for ciprofloxacin and moxifloxacin against S. pneumoniae enzymes are estimated based on reported fold differences compared to besifloxacin.

Table 2: Minimum Inhibitory Concentration (MIC) of Besifloxacin and Comparators against Wild-Type and Resistant Staphylococcus aureus

| Fluoroquinolone | Strain | Genotype | MIC (mg/L) | Reference |

| Besifloxacin | Wild-Type | - | 0.06 | [2] |

| Mutant | parC (S80F) | 0.25 | [2] | |

| Mutant | gyrA (S84L) | 0.25 | [2] | |

| Mutant | parC (S80F), gyrA (S84L) | 1 | [2] | |

| Ciprofloxacin | Wild-Type | - | 0.25 | [2] |

| Mutant | parC (S80F) | 4 | [2] | |

| Mutant | gyrA (S84L) | 2 | [2] | |

| Mutant | parC (S80F), gyrA (S84L) | >32 | [2] | |

| Moxifloxacin | Wild-Type | - | 0.06 | [2] |

| Mutant | parC (S80F) | 0.5 | [2] | |

| Mutant | gyrA (S84L) | 0.5 | [2] | |

| Mutant | parC (S80F), gyrA (S84L) | 8 | [2] |

Table 3: MIC90 Values of Besifloxacin against Fluoroquinolone-Resistant Staphylococcus aureus Strains

| Organism | Resistance Profile | Besifloxacin MIC90 (µg/mL) | Moxifloxacin MIC90 (µg/mL) | Gatifloxacin MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) |

| S. aureus | Ciprofloxacin-Resistant, Methicillin-Resistant (MRSA) | 4 | >32 | >16 | >32 |

| S. epidermidis | Ciprofloxacin-Resistant, Methicillin-Resistant (MRSE) | 8 | >32 | >16 | >32 |

Data adapted from multiple sources, reflecting the potent activity of besifloxacin against resistant strains.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the dual-targeting mechanism of besifloxacin.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

a. Materials:

-

Purified bacterial DNA gyrase (subunits GyrA and GyrB)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

-

ATP solution

-

Test compound (Besifloxacin) and comparators dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)

-

Agarose (B213101) gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium (B1194527) bromide) and visualization system

b. Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme and ATP.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked).

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled DNA band for each compound concentration. The IC50 value is determined as the concentration of the compound that reduces the supercoiling activity by 50% compared to the no-drug control.[7]

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

a. Materials:

-

Purified bacterial topoisomerase IV (subunits ParC and ParE)

-

Catenated kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT)

-

ATP solution

-

Test compound (Besifloxacin) and comparators

-

Stop Solution/Loading Dye

-

Agarose gel and electrophoresis equipment

-

DNA staining agent and visualization system

b. Procedure:

-

Set up reaction mixtures on ice, containing assay buffer, kDNA, and the test compound at various concentrations.

-

Start the reaction by adding topoisomerase IV enzyme and ATP.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis. Decatenated minicircles will migrate faster into the gel than the large catenated kDNA network which remains in the well.

-

Stain the gel and visualize the DNA.

-

The IC50 value is the concentration of the compound that inhibits the decatenation activity by 50%, determined by the reduction in the amount of decatenated DNA products.[8][9]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

a. Materials:

-

Bacterial strains (e.g., S. aureus, S. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (Besifloxacin) and comparators

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)

b. Procedure:

-

Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[10][11]

Visualizing the Molecular Interactions and Experimental Workflows

Signaling Pathway of Besifloxacin's Dual-Targeting Mechanism

References

- 1. Target specificity of the new fluoroquinolone besifloxacin in Streptococcus pneumoniae, Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. inspiralis.com [inspiralis.com]

- 5. pi.bausch.com [pi.bausch.com]

- 6. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inspiralis.com [inspiralis.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Besifloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of Besifloxacin Hydrochloride, a fourth-generation fluoroquinolone antibiotic. The following sections detail the experimental protocols and quantitative data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, facilitating a comprehensive understanding of its structural elucidation and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of Besifloxacin Hydrochloride, particularly in pharmaceutical formulations and simulated biological fluids. The chromophoric quinolone ring system of the molecule gives rise to characteristic absorption in the UV region.

Data Presentation

| Parameter | Value | Solvent/Medium |

| λmax | 289 nm | Distilled Water[1][2] |

| 289 nm | Simulated Tear Fluid[1][2] | |

| 289 nm | Phosphate (B84403) Buffer Saline (pH 7.4)[1][2] | |

| 296 nm | Simulated Tear Fluid[3] | |

| 297 nm | Phosphate Buffer[4] | |

| Linearity Range | 3-30 µg/mL | Distilled Water, Simulated Tears, PBS[1][2] |

| 4-12 µg/mL | Simulated Tear Fluid[5][6] | |

| 4-14 µg/mL | Phosphate Buffer:Methanol (B129727):Acetonitrile[4] | |

| Limit of Detection (LOD) | 0.62 µg/mL | Distilled Water[2] |

| 0.72 µg/mL | Simulated Tears[2] | |

| 0.88 µg/mL | Phosphate Buffer Saline[2] | |

| 0.589 µg/mL | Simulated Tear Fluid[5][6] | |

| Limit of Quantification (LOQ) | 1.88 µg/mL | Distilled Water[2] |

| 2.10 µg/mL | Simulated Tears[2] | |

| 2.60 µg/mL | Phosphate Buffer Saline[2] | |

| 1.767 µg/mL | Simulated Tear Fluid[5][6] |

Experimental Protocol: Quantitative Analysis of Besifloxacin Hydrochloride

This protocol outlines the determination of Besifloxacin Hydrochloride concentration in a bulk drug sample.

Instrumentation:

-

UV/Vis double beam spectrophotometer (e.g., Shimadzu Pharmaspec-1700) with 1 cm matched quartz cells.[1]

-

Analytical balance

-

Volumetric flasks

-

Sonicator

Reagents:

-

Besifloxacin Hydrochloride reference standard

-

Methanol (HPLC grade)

-

Simulated Tear Fluid (STF, pH 7.4) or other suitable solvent (e.g., distilled water, phosphate buffer)[1][3]

Procedure:

-

Preparation of Standard Stock Solution (1000 µg/mL):

-

Preparation of Working Standard Solutions:

-

Sample Preparation:

-

For a bulk drug sample, prepare a stock solution in the same manner as the standard stock solution.

-

For a formulated product (e.g., ophthalmic suspension), accurately transfer a known volume or weight of the product, dissolve it in methanol with sonication, and then dilute with the chosen solvent to a concentration within the calibration range.

-

-

Spectrophotometric Measurement:

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the concentration of Besifloxacin Hydrochloride in the sample solution from the calibration curve using linear regression analysis.

-

Visualization

Caption: Experimental workflow for quantitative UV-Vis analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for the identification and structural characterization of Besifloxacin Hydrochloride by analyzing the vibrations of its functional groups.

Data Presentation

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=C stretching | 1620 |

| Amide-I | 1640 |

| -C=O stretching (COOH) | 1690-1730 |

| -CH bending | 1440-1500 |

| C-O stretching | 1050-1250 |

(Data sourced from a study on Besifloxacin hydrochloride drug substance)

Experimental Protocol: ATR-FTIR Analysis of Besifloxacin Hydrochloride Powder

This protocol describes the qualitative analysis of a solid sample of Besifloxacin Hydrochloride using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

FTIR spectrometer (e.g., Bruker Alpha-P) equipped with a diamond ATR crystal.[7]

-

Spatula

Reagents:

-

Besifloxacin Hydrochloride sample (finely powdered)

-

Isopropyl alcohol (for cleaning)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its diagnostic checks.

-

Clean the ATR crystal surface thoroughly with isopropyl alcohol and a lint-free wipe to remove any residues.[3]

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from ambient moisture and carbon dioxide.[3]

-

-

Sample Analysis:

-

Place a small amount (approximately 1-2 mg) of the powdered Besifloxacin Hydrochloride sample onto the center of the ATR crystal.[3]

-

Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[8]

-

Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.[8]

-

-

Data Processing and Interpretation:

-

The instrument software will automatically perform the background subtraction.

-

Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups of Besifloxacin Hydrochloride.

-

Compare the obtained spectrum with a reference spectrum of Besifloxacin Hydrochloride for identification and conformity.

-

-

Cleaning:

-

After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal with isopropyl alcohol and a lint-free wipe.[3]

-

Visualization

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the quantification of Besifloxacin Hydrochloride in complex matrices like biological fluids and for the characterization of its degradation products.

Data Presentation

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Parent Ion (m/z) | 394.2 |

| Product Ion (m/z) | 377.1 |

| Application | Quantification in rabbit plasma and ocular tissues |

(Data sourced from a study on the quantification of Besifloxacin in rabbit plasma and ocular tissues)

Experimental Protocol: LC-MS/MS Analysis of Besifloxacin Hydrochloride API

This protocol provides a general framework for the analysis of a Besifloxacin Hydrochloride Active Pharmaceutical Ingredient (API).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 or Phenyl column)

Reagents:

-

Besifloxacin Hydrochloride reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or Ammonium formate (B1220265) (for mobile phase modification)

-

Ultrapure water

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Besifloxacin Hydrochloride in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution with the mobile phase to an appropriate concentration for injection (e.g., 1 µg/mL).

-

-

LC-MS/MS Method Development:

-

Chromatography: Develop an isocratic or gradient elution method to achieve good peak shape and retention for Besifloxacin. A typical mobile phase could consist of a mixture of acetonitrile and water with a small amount of formic acid to improve ionization.[4]

-

Mass Spectrometry:

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flows, and temperature) by infusing a standard solution of Besifloxacin.

-

Perform a full scan analysis to determine the m/z of the parent ion ([M+H]⁺).

-

Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).

-

-

-

Analysis:

-

Equilibrate the LC-MS/MS system with the mobile phase.

-

Inject the prepared sample solution.

-

Acquire data in MRM mode, monitoring the transition from the parent ion to the selected product ion(s).

-

-

Data Processing:

-

Integrate the peak corresponding to Besifloxacin in the chromatogram.

-

The identity of the peak can be confirmed by the retention time and the specific mass transition.

-

Visualization

Caption: General workflow for LC-MS/MS analysis of an API.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including Besifloxacin Hydrochloride, by providing detailed information about the chemical environment of individual atoms.

Data Presentation

Detailed ¹H and ¹³C NMR chemical shift data for Besifloxacin Hydrochloride were not available in the public domain literature reviewed for this guide. The acquisition of such data would require experimental determination.

Experimental Protocol: General Procedure for NMR Analysis

This protocol provides a general outline for acquiring ¹H and ¹³C NMR spectra of Besifloxacin Hydrochloride.

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance, 300 MHz or higher)

-

NMR tubes

Reagents:

-

Besifloxacin Hydrochloride sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of the Besifloxacin Hydrochloride sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

Instrument Setup and Shimming:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters. This typically involves a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to encompass all expected proton signals (e.g., 0-15 ppm).

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

The spectral width should cover the expected range for carbon signals in organic molecules (e.g., 0-200 ppm).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the raw data (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the Besifloxacin Hydrochloride structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete and unambiguous assignment.

-

Visualization

Caption: General workflow for NMR spectroscopic analysis.

References

- 1. Development and Validation of Different Ultraviolet-Spectrophotometric Methods for the Estimation of Besifloxacin in Different Simulated Body Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 4. ijcpa.in [ijcpa.in]

- 5. researchgate.net [researchgate.net]

- 6. biomedjournal.com [biomedjournal.com]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Besifloxacin Hydrochloride In Vitro Minimum Inhibitory Concentration (MIC) Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the in vitro minimum inhibitory concentration (MIC) of Besifloxacin (B178879) Hydrochloride against clinically relevant bacterial isolates. The methodology is based on the broth microdilution procedure as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2]

Principle

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] This protocol employs the broth microdilution method, a standardized technique where 96-well microtiter plates are used to test a range of antibiotic concentrations against a standardized bacterial inoculum.[1][2] The MIC is determined by visual inspection of the plates for turbidity. This method is crucial for assessing the potency of new antimicrobial agents, monitoring for resistance, and guiding therapeutic choices.[2][3]

Materials and Reagents

-

Besifloxacin Hydrochloride analytical standard

-

96-well, U-bottom, sterile polystyrene microtiter plates with lids

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms (e.g., Streptococcus pneumoniae, Haemophilus influenzae): Mueller-Hinton Fastidious (MH-F) Broth (CAMHB supplemented with lysed horse blood and β-NAD)[5]

-

Sterile deionized water

-

Sterile 0.85% saline

-

Dimethyl sulfoxide (B87167) (DMSO, if required for stock solution)

-

Bacterial culture plates (e.g., Tryptic Soy Agar, Blood Agar)

-

Sterile inoculation loops and swabs

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Multichannel pipette (50-200 µL)

-

Sterile pipette tips

-

Incubator (35°C ± 2°C, ambient air or CO₂ enriched for fastidious organisms)

-

Reference bacterial strains for quality control (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Pseudomonas aeruginosa ATCC 27853, Haemophilus influenzae ATCC 49247)

Experimental Protocol

This protocol is adapted from the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for aerobic bacteria.[1][2][6]

Preparation of Besifloxacin Stock and Working Solutions

-

Stock Solution: Prepare a concentrated stock solution of Besifloxacin Hydrochloride (e.g., 1280 µg/mL) by dissolving the analytical standard powder in a suitable solvent (e.g., sterile deionized water or DMSO). Ensure complete dissolution.

-

Working Solutions: Perform serial twofold dilutions of the stock solution in the appropriate sterile broth (CAMHB or MH-F) to create a range of concentrations for the assay. The final concentrations in the microtiter plate wells will typically range from 0.004 to 8 µg/mL or higher for resistance studies.[7]

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

-

Transfer the colonies to a tube containing sterile saline.

-

Vortex gently to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. A spectrophotometer can be used for verification (absorbance of 0.08-0.13 at 625 nm).

-

Within 15 minutes of standardization, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.

Microtiter Plate Preparation and Inoculation

-

Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

-

Add 50 µL of the highest concentration besifloxacin working solution to the first column of wells and mix.

-

Perform a serial twofold dilution by transferring 50 µL from the first column to the second, and so on, down to the desired lowest concentration. Discard 50 µL from the last column of diluted wells. This results in 50 µL per well, each containing a specific drug concentration.

-

Reserve one column for a positive control (growth control: broth + inoculum, no drug) and one well for a negative control (sterility control: broth only, no inoculum).

-

Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum (prepared in step 3.2) to each well, except the negative control well. This brings the final volume in each well to 100 µL.

-

The final concentration of besifloxacin will now be half of the working solution concentrations, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

Incubation

-

Cover the microtiter plates with lids to prevent evaporation and contamination.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

For fastidious organisms like S. pneumoniae and H. influenzae, incubate for 20-24 hours in an atmosphere enriched with 5% CO₂.

Reading and Interpreting Results

-

Place the microtiter plate on a reading apparatus (e.g., a viewing box with a dark background).

-

Examine the positive control well; it should show distinct turbidity (bacterial growth).

-

Examine the negative control well; it should remain clear (no growth).

-

The MIC is defined as the lowest concentration of besifloxacin at which there is no visible growth (i.e., the first clear well). A faint haze or a single small button of cells at the bottom of the well should be disregarded.

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution MIC assay.

Summary of Besifloxacin In Vitro Activity

The following table summarizes the MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates) values for besifloxacin and comparator agents against common ocular pathogens. Data is compiled from multiple in vitro studies.

| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Gram-Positive Aerobes | ||||

| Staphylococcus aureus (all) | Besifloxacin | 0.06 | 0.25 | [7] |

| Ciprofloxacin | 0.25 | >8 | [8] | |

| Moxifloxacin | 0.12 | 2 | [7] | |

| S. aureus (Ciprofloxacin-Resistant) | Besifloxacin | 1 | 4 | [8][9] |

| Ciprofloxacin | >8 | >8 | [8] | |

| Staphylococcus epidermidis (all) | Besifloxacin | 0.12 | 0.5 | [10][11] |

| Ciprofloxacin | 0.25 | >8 | [8] | |

| Moxifloxacin | 0.12 | 4 | [8] | |

| Streptococcus pneumoniae | Besifloxacin | 0.03 | 0.06 | [7][8] |

| Levofloxacin | 0.5 | 0.5 | [8] | |

| Moxifloxacin | 0.12 | 0.12 | [8] | |

| Gram-Negative Aerobes | ||||

| Haemophilus influenzae | Besifloxacin | ≤0.015 | 0.03 | [8][10] |

| Ciprofloxacin | ≤0.015 | 0.03 | [8] | |

| Levofloxacin | 0.03 | 0.03 | [8] | |

| Pseudomonas aeruginosa | Besifloxacin | 2 | 4 | [8] |

| Ciprofloxacin | 0.25 | 0.5 | [8] | |

| Levofloxacin | 0.5 | 1 | [8] |

Note: MIC values can vary based on the specific isolates tested and the methodology used. The data presented demonstrates that besifloxacin is highly potent against a broad spectrum of common ocular pathogens, including fluoroquinolone-resistant staphylococci.[8][9]

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 103.133.167.5:8080 [103.133.167.5:8080]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrated analysis of three bacterial conjunctivitis trials of besifloxacin ophthalmic suspension, 0.6%: etiology of bacterial conjunctivitis and antibacterial susceptibility profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Besifloxacin: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Besifloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Besifloxacin Hydrochloride in bulk drug and pharmaceutical formulations. The developed isocratic method is simple, precise, and stability-indicating, making it suitable for routine quality control and stability studies. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Besifloxacin Hydrochloride is a fourth-generation fluoroquinolone antibiotic used in the treatment of bacterial conjunctivitis.[1][2] It is chemically known as 7-[(3R)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride.[3] Accurate and reliable analytical methods are crucial for determining the potency and purity of Besifloxacin Hydrochloride in pharmaceutical products. This document provides a comprehensive protocol for the development and validation of an HPLC method for its quantification.

Physicochemical Properties of Besifloxacin Hydrochloride

A thorough understanding of the physicochemical properties of Besifloxacin Hydrochloride is fundamental for developing a successful HPLC method.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂Cl₂FN₃O₃ | [4] |

| Molecular Weight | 430.3 g/mol | [4] |

| pKa | 5.65 and 9.67 | [3] |

| Solubility | Soluble in water, methanol (B129727), ethanol, and DMSO. Sparingly soluble in water (1 mg/mL). | [3][5] |

| UV λmax | Approximately 289 nm to 297 nm | [3][6][7][8] |

| Appearance | White to pale-yellowish white powder | [1][3] |

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1100 series or equivalent with UV-Vis Detector |

| Column | Zodiac C18 (150 mm x 4.6 mm, 5 µm) or Oyster C8 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate (B84403) Buffer (pH 3.0) : Acetonitrile (B52724) : Methanol (50:25:25, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 295 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

2.2.1. Mobile Phase Preparation

Prepare a 10mM phosphate buffer by dissolving 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water.[3] Adjust the pH to 3.0 with orthophosphoric acid.[3] Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile and methanol in the ratio of 50:25:25 (v/v/v).[3] Degas the mobile phase by sonication before use.

2.2.2. Standard Stock Solution Preparation (100 µg/mL)

Accurately weigh about 10 mg of Besifloxacin Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

2.2.3. Preparation of Calibration Curve Standards

From the standard stock solution, prepare a series of working standard solutions in the concentration range of 4-14 µg/mL by diluting with the mobile phase.[3]

2.2.4. Sample Preparation (from Ophthalmic Suspension)

For a 0.6% w/v ophthalmic suspension, accurately transfer a volume of the suspension equivalent to 6 mg of Besifloxacin Hydrochloride into a 100 mL volumetric flask.[9] Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug. Make up the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter. Further dilute 1 mL of the filtered solution to 10 mL with the mobile phase to get a final concentration of 6 µg/mL.

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for the development of the HPLC method for Besifloxacin Hydrochloride quantification.

Caption: Logical workflow for HPLC method development.

Data Presentation

System Suitability Results

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | N > 2000 | 4500 |

| % RSD of Peak Areas | ≤ 2.0% | 0.8% |

Method Validation Summary

The developed method was validated as per ICH Q2(R1) guidelines.

| Validation Parameter | Results |

| Linearity | |

| Range | 4 - 14 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Precision | |

| Intraday Precision (%RSD) | < 2.0% |

| Interday Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Robustness | Robust to minor changes in flow rate and mobile phase composition. |

| Limit of Detection (LOD) | 0.62 µg/mL |

| Limit of Quantification (LOQ) | 1.88 µg/mL |

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on Besifloxacin Hydrochloride. The drug showed significant degradation in alkaline and oxidative conditions, while it was relatively stable in acidic and thermal stress conditions.[10] The degradation products were well-resolved from the parent drug peak, demonstrating the specificity of the method.

Experimental Workflow for Sample Analysis

The following diagram outlines the experimental workflow for the routine analysis of Besifloxacin Hydrochloride samples using the developed HPLC method.

Caption: Experimental workflow for sample analysis.

Conclusion

The developed RP-HPLC method for the quantification of Besifloxacin Hydrochloride is simple, rapid, accurate, and precise. The method has been validated according to ICH guidelines and is proven to be stability-indicating. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of Besifloxacin Hydrochloride in bulk and pharmaceutical dosage forms.

References

- 1. scispace.com [scispace.com]

- 2. Besifloxacin | C19H21ClFN3O3 | CID 10178705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijcpa.in [ijcpa.in]

- 4. Besifloxacin Hydrochloride | C19H22Cl2FN3O3 | CID 10224595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Besifloxacin Hydrochloride - LKT Labs [lktlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of Different Ultraviolet-Spectrophotometric Methods for the Estimation of Besifloxacin in Different Simulated Body Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. HPLC Method Development for Stability of Besifloxacin in Formulations [wisdomlib.org]

Application Notes and Protocols for Besifloxacin Hydrochloride Nanoparticle Formulation in Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of Besifloxacin Hydrochloride nanoparticles for ophthalmic drug delivery. The information is compiled from recent research to facilitate further development in this area.

Introduction

Besifloxacin is a potent, fourth-generation fluoroquinolone antibiotic exclusively approved for topical ophthalmic use in treating bacterial conjunctivitis.[1][2][3] Its low water solubility, however, can limit its ocular bioavailability and efficacy.[1][2][3][4] Nanoparticle-based drug delivery systems offer a promising strategy to overcome this limitation by enhancing drug solubility, improving corneal permeation, and providing sustained release, potentially leading to reduced dosing frequency and improved patient compliance.[1][3][5] This document outlines various nanoparticle formulations of Besifloxacin Hydrochloride and provides detailed protocols for their synthesis and evaluation.

Nanoparticle Formulation Approaches

Several types of nanoparticles have been investigated for the delivery of Besifloxacin, including nanocrystals, nanosponges, gold nanoparticles, and nanostructured lipid carriers. Each approach utilizes different materials and methods, resulting in nanoparticles with distinct physicochemical properties.

-

Nanocrystals: These are pure drug particles with a crystalline character, typically stabilized by a thin coating of a stabilizing agent. They are known to increase the saturation solubility and dissolution rate of poorly soluble drugs.[2]

-

Nanosponges: These are porous, polymer-based nanoparticles that can encapsulate a wide variety of substances. Ethyl cellulose-based nanosponges have been explored for the controlled release of Besifloxacin.[5]

-

Gold Nanoparticles (AuNPs): AuNPs can be functionalized with drugs like Besifloxacin. This approach has been shown to enhance antibacterial potency, and the combination with natural compounds like quercetin (B1663063) can produce synergistic effects.[6]

-

Nanostructured Lipid Carriers (NLCs): NLCs are a newer generation of lipid nanoparticles that offer improved drug loading and stability compared to solid lipid nanoparticles (SLNs).[7]

-

PLGA Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer used to formulate nanoparticles for controlled drug release.[8]

Data Presentation: Physicochemical Characterization

The following tables summarize the quantitative data from various studies on Besifloxacin Hydrochloride nanoparticle formulations.

Table 1: Particle Size and Polydispersity Index (PDI)

| Nanoparticle Type | Formulation Details | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |

| Nanocrystals | Wet-milled Besifloxacin with Povacoat® stabilizer | ~550 | < 0.2 | [1][3] |

| Nanocrystals | Optimized nanosuspension | 531.1 ± 2.7 | 0.102 ± 0.031 | [2] |

| Nanosponges | Ethyl cellulose (B213188) based, formulated at various RPMs | Varied with RPM | Not specified | [5] |

| Gold Nanoparticles | Besifloxacin-loaded AuNPs | 15 ± 3 | Not specified | [6] |

| NLCs | Chitosan-coated, with SBE-CD | 13.63 - 16.09 | 0.107 - 0.181 | [7] |

| PLGA Nanoparticles | Besifloxacin-loaded PLGA | 235 ± 1.72 | 0.155 ± 0.01 | [8] |

Table 2: Drug Loading and Entrapment Efficiency

| Nanoparticle Type | Formulation Details | Drug Loading (%) | Entrapment Efficiency (%) | Reference |

| NLCs | Besifloxacin HCl-loaded | Not specified | 25 - 91.64 | [7] |

| PLGA Nanoparticles | Besifloxacin-loaded PLGA | Not specified | 40 | [8] |

| Nanosponges | Ethyl cellulose based | Varied with formulation | Varied with formulation | [5] |

Table 3: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC)

| Nanoparticle Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Nanocrystals | Staphylococcus aureus | 0.0960 | [1][3] |

| Nanocrystals | Pseudomonas aeruginosa | 1.60 | [1][3] |

| Gold Nanoparticles | MIC₅₀ reduced by ~50% vs. free drug | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the formulation and characterization of Besifloxacin Hydrochloride nanoparticles.

Protocol 1: Formulation of Besifloxacin Nanocrystals by Wet Milling

Objective: To produce a stable nanosuspension of Besifloxacin to enhance its solubility.

Materials:

-

Besifloxacin Hydrochloride

-

Povacoat® (or other suitable stabilizer)

-

Phosphate (B84403) buffer solution (pH 7.0)

-

Milling media (e.g., yttrium-stabilized zirconium oxide beads)

-

High-energy ball mill

Procedure:

-

Prepare a stock solution of the stabilizer (e.g., Povacoat®) in the phosphate buffer.

-

Disperse the Besifloxacin Hydrochloride powder in the stabilizer solution.

-

Add the milling media to the suspension.

-

Conduct the wet milling process in a high-energy ball mill at a specified speed (e.g., 1200 rpm) for a predetermined duration (e.g., 4 days).[4]

-

After milling, separate the nanosuspension from the milling media.

-

Characterize the resulting nanosuspension for particle size, PDI, and zeta potential.

Protocol 2: Formulation of Ethyl Cellulose-Based Nanosponges

Objective: To encapsulate Besifloxacin within porous polymeric nanosponges for controlled release.

Materials:

-

Besifloxacin Hydrochloride

-

Ethyl cellulose

-

Polyvinyl alcohol (PVA)

-

Acetonitrile

-

Magnetic stirrer

Procedure:

-

Prepare the disperse phase by dissolving Besifloxacin HCl and ethyl cellulose in a mixture of dichloromethane and acetonitrile.[5]

-

Prepare the aqueous continuous phase by dissolving polyvinyl alcohol (e.g., 2% w/v) in water.[5]

-

Slowly add the disperse phase to the continuous phase under constant stirring using a magnetic stirrer at a specific speed (e.g., 2500 RPM) for a defined period (e.g., 3.5 hours).[5]

-

The formed nanosponges are then collected by filtration.

-

Dry the collected nanosponges in an oven at 40°C for 24 hours.[5]

-

Store the dried nanosponges in sealed vials for further analysis.

Protocol 3: Particle Size and Zeta Potential Analysis

Objective: To determine the size distribution and surface charge of the nanoparticles, which are critical parameters for stability and interaction with biological membranes.

Materials:

-

Nanoparticle suspension

-

Deionized water

-

Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer)

Procedure:

-

Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

-

For particle size measurement, place the diluted sample in a cuvette and analyze using the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and correlates them to particle size.

-

For zeta potential measurement, inject the diluted sample into the specific zeta potential cell. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.

-

Perform measurements in triplicate and report the average values with standard deviation.

Protocol 4: Determination of Entrapment Efficiency and Drug Loading